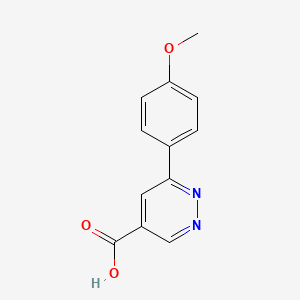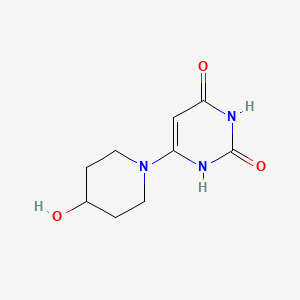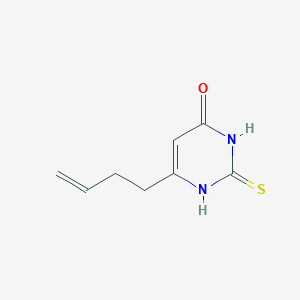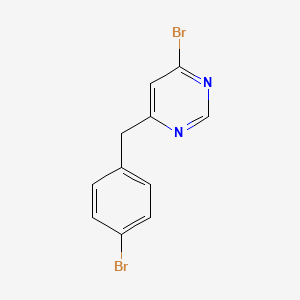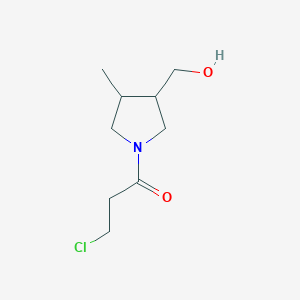
3-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
3-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Properties : A study by Čižmáriková et al. (2020) explored the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which includes compounds similar to the one . These compounds showed antimicrobial activities against human pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans, as well as antioxidant activities. This indicates potential applications in developing antimicrobial agents and antioxidants (Čižmáriková et al., 2020).
Catalytic Use in Transfer Hydrogenation : Aydemir et al. (2014) conducted a study involving ionic liquid-based Ru(II)–phosphinite compounds, which included the synthesis of compounds similar to 3-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one. These compounds demonstrated efficient catalysis in the transfer hydrogenation of various ketones, suggesting their utility in catalysis and organic synthesis (Aydemir et al., 2014).
Transformation in Organic Synthesis : Mollet et al. (2011) reported the transformation of related compounds into 3-aryl-2-(ethylamino)propan-1-ols. This demonstrates the compound's potential role as an intermediate in the synthesis of various organic molecules, showcasing its versatility in organic chemistry (Mollet et al., 2011).
Fluorescence Probes in Polymerization Monitoring : Wróblewski et al. (1999) explored the use of related compounds as fluorescent probes for monitoring free radical polymerization processes. This suggests potential applications in materials science, particularly in tracking and understanding polymer formation (Wróblewski et al., 1999).
Nonlinear Optical Absorption : Rahulan et al. (2014) synthesized a novel chalcone derivative compound and investigated its third-order nonlinear optical properties. This indicates potential applications in developing materials for optical devices, such as optical limiters (Rahulan et al., 2014).
Synthesis and Antinociceptive Activity : Research by Radl et al. (1999) involved the synthesis of related compounds and testing them as analgesics. This demonstrates potential applications in developing new pain-relieving drugs (Radl et al., 1999).
Propiedades
IUPAC Name |
3-chloro-1-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-7-4-11(5-8(7)6-12)9(13)2-3-10/h7-8,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUSILBMNICIFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



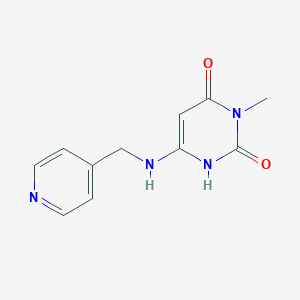
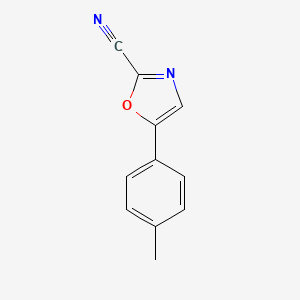
![1-Cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480955.png)
